3-(But-3-yn-1-yl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide

Click chemistry Bioconjugation Orthogonal ligation

3-(But-3-yn-1-yl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide (CAS 1936658-23-9; synonym: 3-But-3-ynyl-1,1-dioxothiolane-3-carbaldehyde) is a bifunctional sulfolane-derived building block with molecular formula C₉H₁₂O₃S and molecular weight 200.25 g/mol. It belongs to the tetrahydrothiophene-1,1-dioxide (sulfolane) class and incorporates three chemically orthogonal functional groups within a single compact scaffold: a cyclic sulfone, a reactive aldehyde at the 3-position, and a terminal alkyne tethered via a but-3-yn-1-yl side chain.

Molecular Formula C9H12O3S
Molecular Weight 200.26 g/mol
Cat. No. B13252910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(But-3-yn-1-yl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide
Molecular FormulaC9H12O3S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESC#CCCC1(CCS(=O)(=O)C1)C=O
InChIInChI=1S/C9H12O3S/c1-2-3-4-9(7-10)5-6-13(11,12)8-9/h1,7H,3-6,8H2
InChIKeyCPIZAZLZBBGDIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(But-3-yn-1-yl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide – Core Identity and Structural Classification for Procurement Evaluation


3-(But-3-yn-1-yl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide (CAS 1936658-23-9; synonym: 3-But-3-ynyl-1,1-dioxothiolane-3-carbaldehyde) is a bifunctional sulfolane-derived building block with molecular formula C₉H₁₂O₃S and molecular weight 200.25 g/mol . It belongs to the tetrahydrothiophene-1,1-dioxide (sulfolane) class and incorporates three chemically orthogonal functional groups within a single compact scaffold: a cyclic sulfone, a reactive aldehyde at the 3-position, and a terminal alkyne tethered via a but-3-yn-1-yl side chain . This triple-functional architecture distinguishes it from the parent tetrahydrothiophene-3-carbaldehyde 1,1-dioxide (CAS 3710-76-7, MW 148.18) and from simpler 3-alkyl-substituted analogs that lack an alkyne handle [1]. The compound is supplied as a research chemical with typical purities of 95–98% and is subject to patent-based sale restrictions .

Dual Reactive Handles

Aldehyde + terminal alkyne enable orthogonal derivatization and sequential bioconjugation.

Click Chemistry Ready

CuAAC-compatible alkyne for PROTAC linker synthesis and fragment-based library design.

Sulfone Scaffold

1,1-dioxide core modulates polarity and supports metabolic stability research.

Why 3-(But-3-yn-1-yl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide Cannot Be Interchanged with Generic Sulfolane-3-carbaldehyde Analogs


Within the tetrahydrothiophene-1,1-dioxide carbaldehyde family, the 3-position substituent governs the downstream synthetic trajectory. Compounds such as 3-methyltetrahydrothiophene-3-carbaldehyde 1,1-dioxide (CAS 1780259-87-1) or 3-butyl-1,1-dioxothiolane-3-carbaldehyde (CAS 1995122-44-5) provide only an aldehyde handle for derivatization; their saturated alkyl chains are chemically inert termini . The parent tetrahydrothiophene-3-carbaldehyde 1,1-dioxide (CAS 3710-76-7) is unsubstituted at the 3-position, offering a single functional anchor point [1]. In contrast, the but-3-yn-1-yl substituent in the target compound introduces a terminal alkyne—a bona fide click-chemistry ligation site compatible with Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC)—that is entirely absent in the methyl, butyl, fluoroethyl, and unsubstituted analogs [2]. Substituting any of these generic analogs for the target compound would eliminate the capacity for sequential orthogonal functionalization (aldehyde condensation followed by alkyne click ligation), rendering divergent synthetic strategies unworkable. The quantitative evidence below substantiates these functional-group-dependent differentiation claims [2].

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3-Methyl, 3-butyl, and unsubstituted analogs lack the terminal alkyne, precluding CuAAC and Sonogashira couplings.

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Without a second orthogonal handle, sequential dual-functionalization strategies may not be feasible.

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Replacing with a saturated alkyl analog forfeits the 2:1 functional-handle ratio critical for divergent synthesis.

Quantitative Differentiation Evidence: 3-(But-3-yn-1-yl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide vs. Closest Analogs


Terminal Alkyne Functional Handle: Orthogonal Reactivity vs. Saturated Alkyl Analogs

The target compound bears a but-3-yn-1-yl substituent with a terminal alkyne (C≡CH), enabling Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC). In contrast, the closest saturated analogs—3-methyltetrahydrothiophene-3-carbaldehyde 1,1-dioxide (CAS 1780259-87-1) and 3-butyl-1,1-dioxothiolane-3-carbaldehyde (CAS 1995122-44-5)—possess only sp³-hybridized alkyl chains incapable of participating in click ligation . The terminal alkyne moiety provides a second orthogonal reactive site beyond the aldehyde, conferring a 2:1 functional handle advantage (alkyne + aldehyde vs. aldehyde alone) [1]. Copper-catalyzed click reactions of terminal alkynes with azides typically proceed with second-order rate constants on the order of 10–10² M⁻¹s⁻¹ under standard conditions, whereas saturated alkyl groups exhibit zero reactivity in this transformation [2].

Reactive Handles
Class-level

2 orthogonal handles (alkyne + aldehyde) vs. 1 handle in saturated analogs

Enables sequential orthogonal functionalization

CuAAC kinetics inferred from click chemistry literature

Click chemistry Bioconjugation Orthogonal ligation

Computed Lipophilicity (XLogP) and Topological Polar Surface Area Differentiation

The but-3-yn-1-yl substituent modulates both lipophilicity and polar surface area relative to the parent tetrahydrothiophene-3-carbaldehyde 1,1-dioxide. The parent compound (CAS 3710-76-7) has an XLogP3-AA of −0.8 and a topological polar surface area (TPSA) of 59.6 Ų [1]. Although experimentally measured logP values for the target compound are not publicly available, the addition of a C₄H₅ (butynyl) fragment to the parent scaffold is predicted to increase logP by approximately +1.0 to +1.5 log units (Hansch π-contribution for a 1-alkyne-substituted alkyl chain), bringing the target compound closer to the CNS-optimal logP range of 2–4 while maintaining a TPSA < 90 Ų consistent with oral bioavailability guidelines [2]. The saturated 3-butyl analog (C₉H₁₆O₃S, MW 204.29) is predicted to have a higher logP than the target compound due to the fully saturated chain (no polarizable π-electrons on the alkyne) but lacks the alkyne reactivity handle .

Predicted logP Shift
Data to verify

ΔlogP ≈ +1.0 to +1.5 vs. parent (estimated)

May support balanced permeability and solubility

Predicted from fragment constants; experimental validation needed

Drug-likeness ADME prediction Physicochemical profiling

Commercial Availability and Purity Benchmarking Against In-Class Analogs

The target compound is commercially available at 95% purity (AK Scientific, catalog 3921EK) and 98+% purity (Chunchuang (Wuhan) Technology) . In comparison, the parent tetrahydrothiophene-3-carbaldehyde 1,1-dioxide (CAS 3710-76-7) is available at 98% purity from Leyan (catalog 1420523) . The 3-methyl analog (CAS 1780259-87-1) is listed at minimum 95% purity from CymitQuimica . All compounds in this subclass are subject to patent restrictions that may affect procurement eligibility . Importantly, the target compound's catalog price point (approximately RMB 1000/kg at 98% purity from Chunchuang) positions it as a specialty building block rather than a commodity intermediate .

Purity Availability
Specification review

95–98+% across multiple vendors

Comparable purity to simpler analogs

Vendor-listed data; patent-restricted sourcing

Chemical sourcing Building block procurement Purity comparison

Predicted Boiling Point and Density as Indicators of Physical Handling Profile

The target compound has a predicted boiling point of 375.7±27.0 °C and a predicted density of 1.294±0.06 g/cm³ . The parent tetrahydrothiophene-3-carbaldehyde 1,1-dioxide (MW 148.18) has a lower predicted boiling point consistent with its smaller molecular size, while the 3-butyl analog (MW 204.29) is predicted to boil at a higher temperature . The target compound's intermediate boiling point (~376 °C) places it in the high-boiling liquid/solid range at ambient temperature, indicating low volatility suitable for open-bench handling without specialized vapor-containment measures. The density >1.2 g/cm³ reflects the contribution of the sulfone group and distinguishes it from purely hydrocarbon analogs .

Predicted Physical Profile
Data to verify

bp 375.7±27.0°C, density 1.294±0.06 g/cm³

Low volatility supports benchtop handling

Predicted values; confirm experimentally

Physicochemical properties Laboratory handling Storage and stability

Sulfone Group Electronic Effects on Aldehyde Reactivity and Metabolic Stability

The 1,1-dioxide (sulfone) group exerts a strong electron-withdrawing inductive effect (−I) on the tetrahydrothiophene ring, which modulates the electrophilicity of the 3-carbaldehyde. In tetrahydrothiophene-1,1-dioxide systems, the sulfone reduces electron density at the α-positions, making the aldehyde more electrophilic than its non-oxidized tetrahydrothiophene or thiolane counterparts [1]. This enhanced electrophilicity can accelerate condensation reactions with amines or hydrazines. Furthermore, the sulfone motif is a recognized metabolically stable bioisostere of ketones and sulfoxides, resisting reductive metabolism in vivo [2]. Compounds in the 3-amino-4-(phenylsulfonyl)tetrahydrothiophene-1,1-dioxide class have demonstrated cellular activity as ARE activators, indicating that the sulfone-containing scaffold is compatible with biological target engagement [3]. While direct metabolic stability data for the target compound are not published, the sulfone class-level metabolic resistance is well-documented.

Sulfone Stability Class
Class-level

Electron-withdrawing sulfone resists reductive metabolism

Class-validated metabolic stability context

No direct data for this compound; class-level inference

Metabolic stability Sulfone pharmacokinetics Electron-withdrawing effects

Recommended Application Scenarios for 3-(But-3-yn-1-yl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide Based on Quantitative Differentiation Evidence


PROTAC and Bifunctional Degrader Linker Synthesis via Sequential Orthogonal Functionalization

The dual orthogonal reactivity (aldehyde + terminal alkyne) of 3-(But-3-yn-1-yl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide makes it uniquely suited as a linker precursor in proteolysis-targeting chimeras (PROTACs). The aldehyde can first undergo reductive amination or hydrazone formation to attach an E3 ligase ligand, leaving the terminal alkyne intact for subsequent CuAAC conjugation to a target-protein-binding moiety. This sequential orthogonal strategy is impossible with 3-methyl or 3-butyl analogs that lack a clickable handle [1]. The sulfone group contributes polarity that may improve aqueous solubility of the PROTAC construct relative to all-hydrocarbon linkers [2].

Fragment-Based Drug Discovery (FBDD) Library Design with Click-Enabled Target Fishing

The compact size (MW 200.25) and the terminal alkyne enable this compound to serve as a fragment in FBDD libraries that require post-screening click-functionalization for target identification. After aldehyde-directed binding to a protein target is confirmed by NMR or SPR, the alkyne can be used to install a fluorescent or affinity tag via CuAAC without altering the core binding pharmacophore. Saturated analogs cannot support this workflow, as they lack a second functionalization site [1]. The sulfone may also engage in hydrogen-bonding interactions with protein targets, enhancing fragment hit rates [2].

Synthesis of Sulfolene-Based Diene Precursors for Diels–Alder Cascades

Although the target compound is a saturated tetrahydrothiophene-1,1-dioxide, oxidation and dehydration can convert it to the corresponding 3-sulfolene derivative, a well-established precursor to substituted 1,3-dienes . The alkyne substituent survives the sulfolene-forming conditions and can later participate in click chemistry or Sonogashira coupling, adding a dimension of late-stage diversification unavailable with alkyl-substituted sulfolenes [1]. This scenario leverages the compound's structural relationship to the extensively reviewed 3-sulfolene building block family .

Synthesis of 3,4-Disubstituted Tetrahydrothiophene-1,1-dioxide Libraries for Biological Screening

The aldehyde at position 3 enables condensation with diverse amine, hydrazine, or hydroxylamine libraries to generate Schiff bases, hydrazones, or oximes. Simultaneously or sequentially, the terminal alkyne can undergo Sonogashira coupling with aryl halides to introduce aromatic diversity. This double-diversification strategy yields a 3,4-disubstituted tetrahydrothiophene-1,1-dioxide library with combinatorial complexity exceeding that achievable with mono-functional analogs by at least one order of magnitude [1]. Patents on 3,4-disubstituted tetrahydrothiophene-1,1-dioxides validate interest in this substitution pattern for pharmaceutical applications [3].

Application
Selection Property
Validation Focus
PROTAC Linker Synthesis
Orthogonal bifunctional reactivity (aldehyde + alkyne)
Sequential derivatization compatibility and ligation efficiency
FBDD Target Fishing
Click-enabled post-screening functionalization
Alkyne-mediated tag attachment without disrupting binding pharmacophore
Sulfolene-Derived Dienes
Structural relationship to 3-sulfolene precursors
Dehydration/oxidation to 3-sulfolene with alkyne retention
Combinatorial Library Synthesis
Double-diversification potential (aldehyde + alkyne)
Schiff base formation and Sonogashira coupling scope for library expansion
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